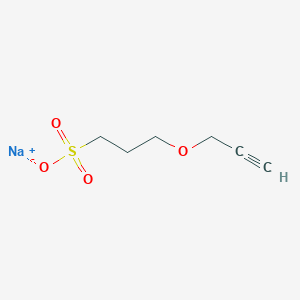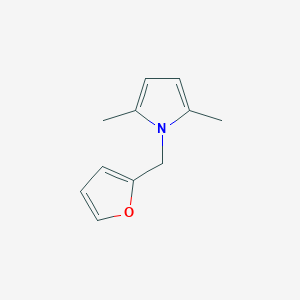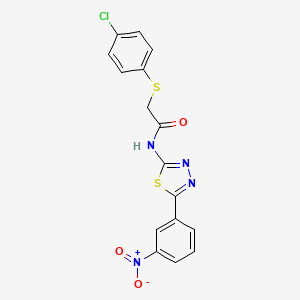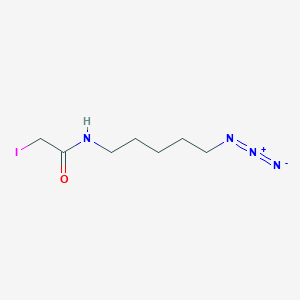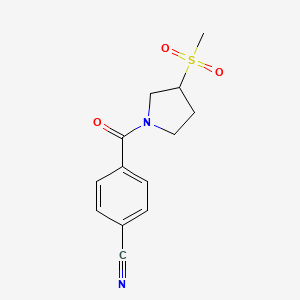
4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential applications in the field of cancer research and treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest in organic chemistry due to its potential applications in synthesizing various heterocyclic compounds and its involvement in chemical transformations. The molecule serves as a building block in the synthesis of pyrrolidine derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. The addition of dipole-generated photochemically from azirines to certain dioxides yields pyrroline derivatives, which can be transformed into pyrrolidine derivatives through ring opening, loss of SO2, and hydrogenation processes. Such transformations highlight the versatility of pyrrolidine-based compounds in organic synthesis and their potential utility in generating a wide array of structurally diverse molecules (Fischer & Schneider, 1983).
Polymer Science
In polymer science, derivatives of benzonitrile, including those related to the pyrrolidine moiety, play a significant role in the synthesis of high-performance materials. The direct poly-condensation of bis(aminophenoxy) benzonitrile with aromatic dicarboxylic acids and bis(carboxyphthalimide)s results in the formation of polyamides and poly(amide-imide)s. These polymers exhibit excellent thermal stability, solubility in aprotic polar solvents, and inherent viscosities suitable for various industrial applications. The synthesis of such compounds involves nucleophilic displacement reactions, showcasing the importance of benzonitrile derivatives in developing materials with desirable physical and chemical properties (Saxena et al., 2003).
Medicinal Chemistry
In medicinal chemistry, the structural motif of pyrrolidine and its derivatives, akin to this compound, is frequently explored for its biological activity. Pyrrolidine derivatives have been synthesized for their potential use as inhibitors in various biochemical pathways. For instance, the synthesis of trifluoromethyl pyrrolidines containing different substituents like sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups via 1,3-dipolar cycloaddition reactions highlights the adaptability of pyrrolidine scaffolds in drug discovery. Such compounds are investigated for their therapeutic potential, underscoring the significance of pyrrolidine and benzonitrile derivatives in developing new pharmaceutical agents (Markitanov et al., 2016).
Eigenschaften
IUPAC Name |
4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(17,18)12-6-7-15(9-12)13(16)11-4-2-10(8-14)3-5-11/h2-5,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVFPRTOJOHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2730717.png)
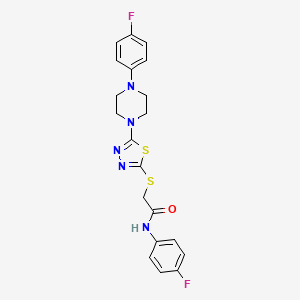
![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
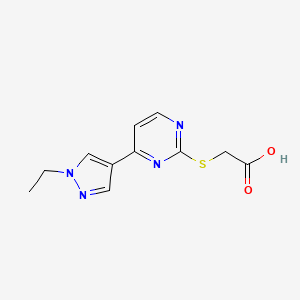
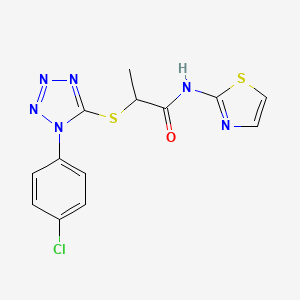
![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)
![3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2730730.png)
